

# Synthesis and Characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(piperazin-1-ylcarbonyl)-1H-indole

**Cat. No.:** B171871

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This technical guide provides a comprehensive overview of the synthesis and characterization of the compound **2-(piperazin-1-ylcarbonyl)-1H-indole**. This molecule belongs to the indole-2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.<sup>[1][2]</sup> Derivatives of this core structure have shown promise as antituberculosis agents, antioxidants, and kinase inhibitors, highlighting the importance of developing efficient synthetic routes and thorough characterization methodologies.<sup>[1][3][4]</sup>

## Synthesis Methodology

The synthesis of **2-(piperazin-1-ylcarbonyl)-1H-indole** is typically achieved through the coupling of indole-2-carboxylic acid with piperazine. A common and effective method for this amide bond formation involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

## Experimental Protocol

A plausible and widely used method for the synthesis of indole-2-carboxamides is the HATU-mediated coupling reaction.<sup>[1]</sup>

Materials:

- Indole-2-carboxylic acid

- Piperazine
- 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

**Procedure:**

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
- Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
- Amine Addition: Add piperazine (1.2 equivalents) to the reaction mixture. Note: As piperazine has two secondary amine groups, careful control of stoichiometry is important to minimize di-acylation. Using a slight excess of piperazine can favor the mono-acylated product.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (indole-2-carboxylic acid) is consumed.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to yield the pure **2-(piperazin-1-ylcarbonyl)-1H-indole**.

## Characterization Data

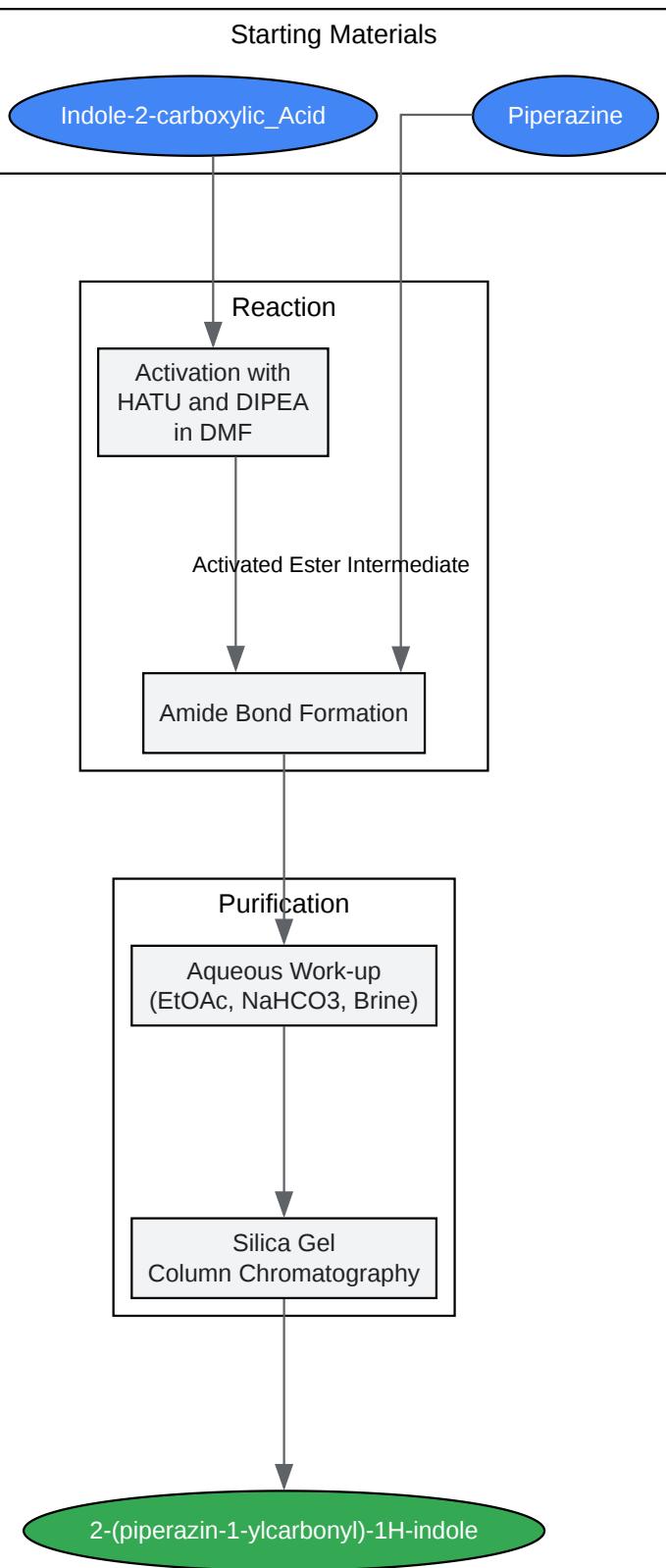
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for **2-(piperazin-1-ylcarbonyl)-1H-indole**.

Analysis	Data
Molecular Formula	$C_{13}H_{15}N_3O$ [5]
Molecular Weight	229.28 g/mol [5][6]
Appearance	Expected to be a solid
Melting Point	Not explicitly reported; similar indole-2-carboxamides have melting points in the range of 160-180 °C. [3]
$^1H$ NMR	Expected chemical shifts ( $\delta$ , ppm) in $CDCl_3$ : Signals for the indole ring protons, piperazine ring protons, and the indole N-H proton. Specific peak assignments would require experimental data.
$^{13}C$ NMR	Expected chemical shifts ( $\delta$ , ppm) in $CDCl_3$ : Signals for the carbonyl carbon, and the carbons of the indole and piperazine rings. Specific peak assignments would require experimental data.
IR (Infrared) Spectroscopy	Expected characteristic peaks ( $\nu$ , $cm^{-1}$ ): N-H stretching (indole and piperazine), C=O stretching (amide), C-N stretching, and aromatic C-H stretching. [3]
Mass Spectrometry (MS)	Expected $m/z$ for $[M+H]^+$ : 230.12. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation.
Boiling Point	$470.5 \pm 35.0$ °C (Predicted) [5]
Density	$1.252 \pm 0.06$ g/cm <sup>3</sup> (Predicted) [5]

## Visualizations

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-(piperazin-1-ylcarbonyl)-1H-indole**.

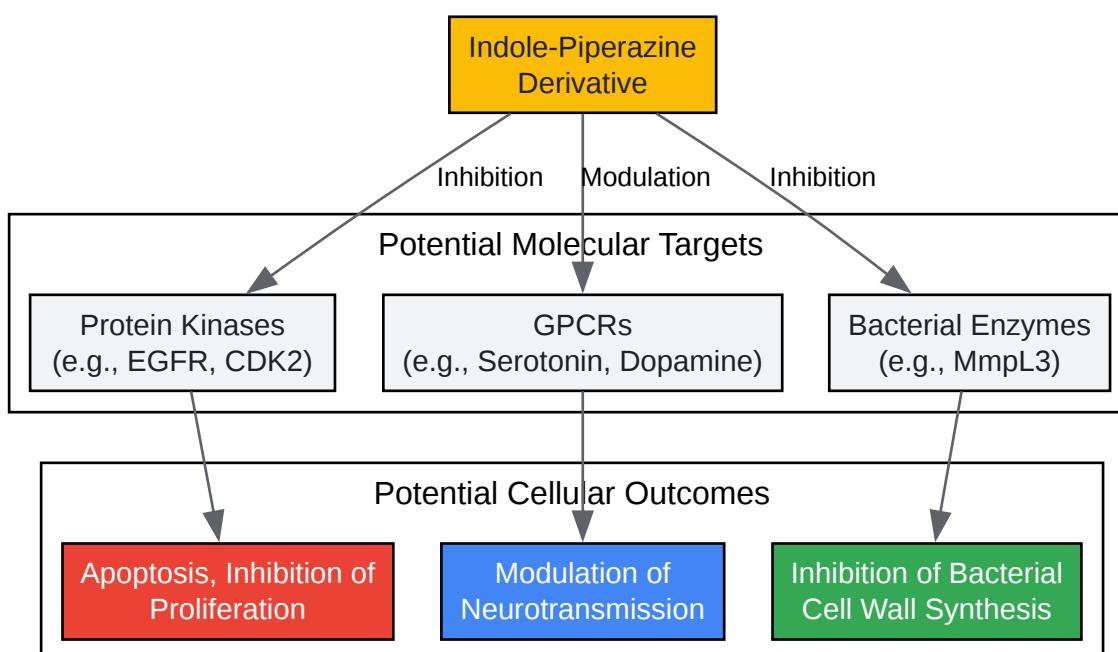


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Caption: Synthetic pathway for 2-(piperazin-1-ylcarbonyl)-1H-indole.

## Potential Biological Signaling Pathways

Indole and piperazine moieties are prevalent in compounds with diverse pharmacological activities.<sup>[7][8][9]</sup> While the specific signaling pathways for the title compound are not extensively studied, related molecules have been shown to interact with various biological targets. This diagram illustrates a generalized overview of potential signaling pathways that could be modulated by indole-piperazine derivatives.

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Caption: Potential biological targets and activities of indole-piperazine compounds.

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